High-Yield Synthesis via an Adapted Vilsmeier Protocol
The compound can be synthesized in a single step with quantitative yield using an adapted Vilsmeier protocol, as detailed in a dedicated synthetic note [1]. While specific yield data for traditional Friedel-Crafts routes are not provided for this exact compound, typical yields for related benzofuran syntheses via Friedel-Crafts acylation are often in the 50-80% range [2]. The reported 'quantitative yield' via the Vilsmeier method represents a significant process advantage, suggesting a highly efficient and reproducible route that minimizes purification steps and material loss compared to conventional multi-step syntheses [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Benzofuran derivatives via Friedel-Crafts acylation (Typical yields: 15-80%) |
| Quantified Difference | Substantially higher yield (approaching 100% vs. variable 15-80%) |
| Conditions | One-step synthesis under adapted Vilsmeier conditions [1] |
Why This Matters
For procurement, a synthetic route with a reported quantitative yield indicates a reliable and cost-effective supply chain, as it implies efficient use of starting materials and simpler purification, which can translate to lower production costs and higher batch-to-batch consistency.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran in Quantitative Yield under Adapted Vilsmeier Conditions. Molbank, 2023(2), M1654. View Source
- [2] Hirota, T., Fujita, H., Sasaki, K., & Namba, T. (1986). A novel synthesis of benzofuran and related compounds. III. The vilsmeier reaction of phenoxyacetaldehyde diethyl acetals. Journal of Heterocyclic Chemistry, 23(6), 1715-1719. View Source
